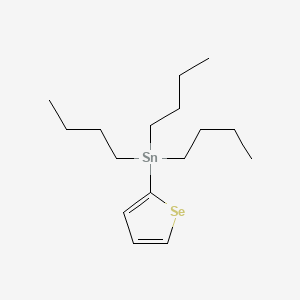

Tributyl(selenophen-2-yl)stannane

Description

Contextualization of Tributyl(selenophen-2-yl)stannane within Organometallic Chemistry

This compound is a prominent example of an organostannane, a class of organometallic compounds containing a tin-carbon bond. wikipedia.org These compounds are known for their stability and selective reactivity, which makes them easy to handle in the laboratory. wikipedia.org The specific structure of this compound, with its combination of a selenophene (B38918) ring and tributyltin group, allows it to participate in a variety of chemical transformations. The selenium atom in the heterocyclic ring enhances electron delocalization compared to its sulfur or oxygen counterparts. vulcanchem.com

Role of Selenophenes in Advanced Materials Science and Organic Electronics Research

Selenophenes, the selenium-containing analogs of thiophenes and furans, are a critical class of heterocyclic compounds in materials science. ontosight.ai Their unique electronic properties, such as high conductivity and stability, make them ideal building blocks for advanced materials. ontosight.ai Selenophene-based materials are being actively researched for their potential in:

Organic Electronics: They are used in the fabrication of organic field-effect transistors (OFETs), sensors, and biosensors. ontosight.ai The incorporation of selenophene can enhance electron mobility and thermal stability in electronic devices. ontosight.ai

Organic Solar Cells (OSCs): Replacing sulfur with selenium in organic solar cell materials can lower the optical band gap and improve the efficiency of light absorption. mdpi.comnih.gov Selenophene-containing materials can also improve the miscibility of donor and acceptor components in the active layer of solar cells, leading to better device performance. nih.gov

Organic Light-Emitting Diodes (OLEDs): Selenophene derivatives are utilized in the construction of OLEDs. nih.gov

The introduction of selenophene into polymer structures has been shown to result in a red-shifted absorption spectrum, indicating enhanced electron delocalization along the polymer backbone. vulcanchem.com

Overview of Organostannanes as Reagents in Modern Organic Synthesis

Organostannanes, or organotin compounds, are indispensable reagents in modern organic synthesis. sigmaaldrich.com Their primary application is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. ossila.comwikipedia.org This reaction is a powerful method for forming new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including natural products and pharmaceuticals. sigmaaldrich.comorganic-chemistry.org

Key features of organostannanes as reagents include:

Stability: They are generally stable to air and moisture, making them convenient to handle. wikipedia.org

Versatility: A wide variety of organic groups can be attached to the tin atom, allowing for the synthesis of diverse structures. wikipedia.org

Selective Reactivity: The reactivity of the tin-carbon bond can be controlled, enabling selective bond formation. wikipedia.org

Organostannanes are also used in other synthetic transformations, such as nucleophilic additions to carbonyls and imines. wikipedia.org

Academic Research Focus on this compound: Aims and Scope

Academic research on this compound is primarily focused on its application as a precursor in the synthesis of novel organic electronic materials. The main goal is to leverage the unique properties of the selenophene unit to create materials with enhanced performance in devices like organic solar cells and field-effect transistors.

A significant area of investigation involves the use of this compound in Stille coupling reactions. researchgate.net This allows for the incorporation of the selenophene moiety into larger conjugated polymer systems. Research efforts are directed at optimizing the reaction conditions for these coupling reactions to achieve high yields and purity of the desired polymeric materials. The synthesis of stannylated tellurophenes and their subsequent use in cross-coupling reactions has also been reported, highlighting the broader interest in organometallic derivatives of chalcogen-containing heterocycles. researchgate.net

Properties

Molecular Formula |

C16H30SeSn |

|---|---|

Molecular Weight |

420.1 g/mol |

IUPAC Name |

tributyl(selenophen-2-yl)stannane |

InChI |

InChI=1S/C4H3Se.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |

InChI Key |

MPJBMKJMBMKPMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C[Se]1 |

Origin of Product |

United States |

Synthetic Methodologies for Tributyl Selenophen 2 Yl Stannane

Established Synthetic Pathways: Organolithium Intermediates

The cornerstone of tributyl(selenophen-2-yl)stannane synthesis involves a two-step process that leverages the reactivity of organolithium reagents. sigmaaldrich.com

The initial step involves the deprotonation of selenophene (B38918) at the 2-position using a strong base, typically n-butyllithium (n-BuLi). This reaction is conducted in an inert atmosphere, often under nitrogen or argon, and in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The acidic proton at the C2 position of the selenophene ring is readily abstracted by the n-butyllithium, leading to the formation of 2-lithioselenophene. This process is typically carried out at low temperatures, such as -78 °C, to control the reactivity and prevent undesired side reactions.

Following the in-situ generation of 2-lithioselenophene, the reaction mixture is treated with an electrophilic tin species, most commonly tributyltin chloride (Bu3SnCl). nih.gov The highly nucleophilic carbon of the 2-lithioselenophene attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion. This transmetalation step results in the formation of the desired product, this compound, and lithium chloride as a byproduct. The reaction is typically allowed to warm to room temperature to ensure completion.

In academic research, efforts have been made to optimize the reaction conditions to maximize the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, the slow, dropwise addition of n-butyllithium at low temperatures is crucial to prevent side reactions and the formation of di-lithiated species. Similarly, ensuring the high purity of the starting materials and the rigorous exclusion of moisture and oxygen are paramount for achieving high yields. Reported yields for this two-step synthesis are often in the range of good to excellent, making it a reliable method for accessing this valuable reagent.

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| Selenophene | n-Butyllithium | 2-Lithioselenophene | Anhydrous THF or diethyl ether, -78 °C, Inert atmosphere |

| 2-Lithioselenophene | Tributyltin Chloride | This compound | Anhydrous THF or diethyl ether, -78 °C to room temperature |

Alternative and Emerging Synthetic Routes to Selenophene-Based Stannanes

While the organolithium route is the most common, other strategies for the synthesis of selenophene-based stannanes and related derivatives are continually being explored.

The functionalization of the selenophene ring is a broad area of research. nih.gov Strategies often involve electrophilic substitution reactions, where the selenophene ring is treated with an electrophile in the presence of a Lewis or Brønsted acid. However, for the direct introduction of a stannyl (B1234572) group, the lithiation-transmetalation sequence remains the most direct and efficient method. Other derivatization strategies can lead to a variety of substituted selenophenes, which could then potentially be converted to the corresponding stannanes, though this would involve a multi-step and less direct approach.

Reactivity and Mechanistic Investigations of Tributyl Selenophen 2 Yl Stannane

Palladium-Catalyzed Cross-Coupling Reactions

The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org Tributyl(selenophen-2-yl)stannane serves as a key reagent in this reaction, enabling the introduction of the selenophen-2-yl moiety onto various molecular scaffolds. The versatility and functional group tolerance of the Stille reaction make it a highly effective method for constructing complex molecules. uwindsor.ca

Comprehensive Analysis of the Stille Coupling Mechanism.wikipedia.orgyoutube.com

The catalytic cycle of the Stille reaction involving this compound is a well-studied process that comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or Pd(dba)₂. libretexts.orgjk-sci.com

The catalytic cycle commences with the oxidative addition of an organic halide (R-X) to the palladium(0) catalyst. libretexts.org This step involves the insertion of the palladium atom into the carbon-halide bond, leading to the formation of a square planar palladium(II) intermediate. libretexts.orgcsbsju.edu The palladium center is oxidized from the 0 to the +2 state. While it was once believed that the primary products are trans-complexes, it is now understood that the oxidative addition often proceeds via a concerted mechanism to initially form a cis-[PdRXL₂] complex. uwindsor.ca This cis-complex can then rapidly isomerize to the more thermodynamically stable trans-isomer. uwindsor.calibretexts.org For many practical applications, the intermediacy of the cis-complex is not explicitly considered due to this rapid isomerization. uwindsor.ca The reactivity of the organic halide in this step generally follows the order I > Br > Cl, with chlorides often being less reactive. wikipedia.org

Following oxidative addition, the transmetalation step occurs, which is often the rate-determining step in the catalytic cycle. wikipedia.org In this crucial phase, the organotin reagent, this compound, transfers its selenophen-2-yl group to the palladium(II) complex. The tributyltin halide is formed as a byproduct. wikipedia.org The mechanism of this transfer can be complex and may proceed through either an "open" or a "cyclic" transition state, influenced by factors such as the nature of the ligands and the reaction conditions. The cleavage of the Sn-C bond is a key event in this step, leading to the formation of a new palladium-carbon bond with the selenophenyl group.

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into the organic halide (R-X) bond, forming a palladium(II) species. | cis-[Pd(R)(X)L₂], trans-[Pd(R)(X)L₂] |

| Transmetalation | The selenophenyl group is transferred from the tributyltin moiety to the palladium(II) center, displacing the halide. | [Pd(R)(selenophen-2-yl)L₂] |

| Reductive Elimination | The coupled product (R-selenophen-2-yl) is formed, and the palladium(0) catalyst is regenerated. | Pd(0)L₂ |

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups (the R group from the electrophile and the selenophen-2-yl group) that are bound to the palladium(II) center are coupled together, forming the desired carbon-carbon bond. libretexts.org This process leads to the formation of the final product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org For reductive elimination to occur, the two organic fragments typically need to be in a cis orientation on the palladium complex. libretexts.org The regeneration of the Pd(0) catalyst allows for the reaction to proceed with only a catalytic amount of the precious metal. There are several proposed mechanisms for reductive elimination, including concerted pathways and those involving ligand association or dissociation. youtube.comlibretexts.org

Role as a Selenophenyl Group Transfer Agent for Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound is a highly effective reagent for transferring the selenophen-2-yl group to various substrates. This capability is central to its utility in forming new carbon-carbon bonds. researchgate.net For instance, it can be coupled with aryl, vinyl, or acyl halides to synthesize the corresponding 2-substituted selenophenes. wikipedia.org Beyond C-C bond formation, the principles of cross-coupling can be extended to the formation of carbon-heteroatom bonds, although this application is less commonly highlighted for this specific reagent in the provided context. nih.gov The stability of organostannanes like this compound to air and moisture makes them particularly user-friendly compared to other reactive organometallic reagents. wikipedia.orgjk-sci.com

Scope of Electrophiles in Cross-Coupling Reactions

The Stille coupling reaction exhibits a broad scope with respect to the electrophilic partner. A wide variety of organic electrophiles can participate in the reaction with this compound. wikipedia.org These include:

Aryl halides and triflates: Iodides, bromides, and triflates are particularly effective coupling partners. wikipedia.org

Vinyl halides and triflates: These allow for the synthesis of vinyl-substituted selenophenes. wikipedia.org

Acyl halides: The coupling with acyl halides provides a direct route to 2-acylselenophenes. wikipedia.org

Heteroaryl halides: This enables the synthesis of biheterocyclic systems containing a selenophene (B38918) ring. libretexts.org

The reaction is known for its tolerance of a wide array of functional groups on the electrophile, such as esters, ketones, amides, and nitro groups, which is a significant advantage in the synthesis of complex molecules. jk-sci.com

| Electrophile Type | Example | Resulting Product Type |

|---|---|---|

| Aryl Halide | Iodobenzene | 2-Phenylselenophene |

| Vinyl Halide | (E)-1-Iodo-2-phenylethene | (E)-2-(2-Phenylvinyl)selenophene |

| Acyl Halide | Benzoyl chloride | (Selenophen-2-yl)(phenyl)methanone |

| Heteroaryl Halide | 2-Bromopyridine | 2-(Pyridin-2-yl)selenophene |

Cascade Reactions Facilitated by this compound

This compound serves as a critical building block for the synthesis of complex molecules through reactions that can initiate cascade or tandem sequences. While the compound's primary role is to introduce the selenophen-2-yl group via palladium-catalyzed Stille coupling, the resulting products can be designed to undergo subsequent intramolecular reactions in a one-pot fashion, fulfilling the criteria of a cascade process. wikipedia.orglibretexts.org This strategy is particularly valuable in the construction of fused heterocyclic systems and polycyclic aromatic compounds where the selenophene unit is integrated into a larger π-conjugated framework. beilstein-journals.orgresearchgate.net

A common approach involves an initial Stille cross-coupling reaction between this compound and a suitably functionalized organic halide. The product of this coupling is then subjected to conditions that trigger a sequence of cyclizations. For instance, the synthesis of fused heteroacenes, such as dithieno[3,2-b:2′,3′-d]selenophene (DTS), can be achieved through a copper-catalyzed C-Se coupling/cyclization reaction sequence starting from a diiodinated biphenyl (B1667301) precursor, which can be conceptually linked back to building blocks like the title stannane (B1208499). beilstein-journals.org

Research has demonstrated the viability of cascade cyclizations in synthesizing complex structures like selenopheno[3,2-b]selenophenes from alkynyl diol derivatives. mdpi.com Although these examples may not use this compound directly as the starting material, they establish the principle of cascade reactions in building complex selenophene-containing molecules. The stannane is an ideal precursor for creating the initial C-C bond, setting the stage for a designed cascade. For example, coupling the stannane with a 3-bromo-2-alkynylthiophene derivative would produce a substrate primed for an intramolecular cyclization cascade to form a fused thieno[2,3-b]selenophene system.

The following table outlines a representative cascade reaction for the formation of a fused heterocycle, illustrating the type of transformation that can be facilitated by initial Stille coupling.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,3'-Diiodo-2,2'-bithiophene | Selenourea | CuO (cat.), KOH, DMSO | C-Se Coupling / Intramolecular Cyclization Cascade | Dithieno[3,2-b:2',3'-d]selenophene (DTS) | 51% | beilstein-journals.org |

| (Z,Z)-1,4-Bis(alkylseleno)-1,3-butadienes | - | Heat or Catalyst | Isomerization Cascade | Substituted Selenophenes | N/A | nih.gov |

Other Selective Transformations Involving the Selenophenyl Moiety

Beyond its utility in Stille cross-coupling reactions, the selenophenyl group, once incorporated into a molecule, offers sites for further selective functionalization. A primary method for such transformations is the lithiation of the selenophene ring followed by trapping with a diverse range of electrophiles. This allows for the introduction of various substituents at specific positions, enhancing molecular complexity.

The C5 position of the 2-substituted selenophene ring (the other α-position relative to the selenium atom) is particularly susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi). This regioselectivity is driven by the acidifying effect of the adjacent selenium atom. The resulting 2-substituted-selenophen-5-yllithium intermediate is a potent nucleophile that readily reacts with electrophilic reagents.

This lithiation-trapping sequence can be performed as a one-pot procedure. For example, a selenophene precursor can be treated sequentially with n-BuLi to generate the lithiated species, followed by the addition of an electrophile such as an aldehyde, ketone, or an organotin chloride. beilstein-journals.org This methodology provides access to a wide array of 2,5-disubstituted selenophenes, which are valuable intermediates for the synthesis of organic electronic materials and complex heterocyclic compounds. beilstein-journals.orgnih.gov

The scope of this transformation is broad, with various electrophiles yielding functionalized selenophenes in good yields. The table below details the outcomes of trapping a lithiated selenophene intermediate with different electrophiles.

| Selenophene Precursor | Reagents | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| Selenophene | 1. n-BuLi 2. Trimethylsilyl chloride | Iodine | 2-Iodo-5-(trimethylsilyl)selenophene | 68% | beilstein-journals.org |

| 2,5-Disubstituted-3-(organoseleno)-selenophene | n-BuLi (1 equiv), THF, -78 °C | Benzaldehyde | (5-Substituted-4-(organoseleno)selenophen-2-yl)(phenyl)methanol | 73% | nih.gov |

| 2,5-Disubstituted-3-(organoseleno)-selenophene | n-BuLi (1 equiv), THF, -78 °C | 4-Methoxybenzaldehyde | (5-Substituted-4-(organoseleno)selenophen-2-yl)(4-methoxyphenyl)methanol | 70% | nih.gov |

| 2,5-Disubstituted-3-(organoseleno)-selenophene | n-BuLi (1 equiv), THF, -78 °C | Cyclohexanecarbaldehyde | Cyclohexyl(5-substituted-4-(organoseleno)selenophen-2-yl)methanol | 68% | nih.gov |

Applications of Tributyl Selenophen 2 Yl Stannane in the Synthesis of Advanced Functional Materials

Precursor for Conjugated Polymers in Organic Electronics Research

Tributyl(selenophen-2-yl)stannane is a critical monomer used in Stille coupling polymerization reactions to create conjugated polymers for organic electronics. wiley-vch.de The presence of the selenophene (B38918) unit imparts desirable electronic and optical properties to the resulting polymers. Compared to their thiophene (B33073) (sulfur-containing) counterparts, selenophene-containing polymers often exhibit enhanced performance characteristics.

The incorporation of selenium, a larger and more polarizable atom than sulfur, into the polymer backbone leads to several advantageous effects. It can lower the bandgap of the polymer, allowing for the absorption of a broader range of the solar spectrum. researchgate.net Furthermore, the presence of selenium can enhance intermolecular interactions, which is beneficial for charge transport. researchgate.net The larger size of the selenium atom's p-orbitals facilitates better overlap, contributing to improved conductivity and charge mobility in the resulting polymers. researchgate.net

Synthesis of Donor-Acceptor (D-A) Type Copolymers

A prominent application of this compound is in the synthesis of donor-acceptor (D-A) copolymers. researchgate.netrsc.orgrug.nl These polymers consist of alternating electron-donating and electron-accepting units along the polymer chain. This molecular design strategy is a powerful tool for tuning the optoelectronic properties of the material. rsc.org

In this context, the selenophene moiety, derived from this compound, typically acts as part of the electron-donating block. The Stille coupling reaction is a common method to polymerize these D-A copolymers, where the organostannane monomer is coupled with a halogenated acceptor monomer in the presence of a palladium catalyst. metu.edu.trthieme-connect.de This versatile reaction allows for the creation of a wide variety of copolymer structures with tailored properties. wiley-vch.de

Integration into Polymer Backbones for Tunable Optoelectronic Properties

Selenophene units, introduced via this compound, can serve as effective π-bridges within the polymer backbone. researchgate.netmetu.edu.trmetu.edu.tr These bridges facilitate electron delocalization along the polymer chain, which is essential for efficient charge transport. The substitution of thiophene with selenophene as a bridging unit has been shown to be an effective strategy for synthesizing low band gap polymers. researchgate.net This is attributed to the fact that the ionization potential of selenophene is lower than that of thiophene, leading to a decrease in the Lowest Unoccupied Molecular Orbital (LUMO) level of the resulting polymers. researchgate.net The enhanced planarity and extended conjugation length observed in selenophene-containing polymers also contribute to their improved performance. researchgate.net

This compound is frequently copolymerized with a variety of acceptor and donor units to create materials with specific functionalities. Some common acceptor units include benzothiadiazole (BT), fluorene, and benzotriazole (B28993) (BTz). researchgate.netresearchgate.netmetu.edu.tr The combination of the electron-rich selenophene with these electron-deficient units results in D-A copolymers with tailored energy levels and absorption spectra.

For instance, copolymers incorporating selenophene, benzodithiophene (BDT), and benzotriazole have demonstrated high hole mobilities. researchgate.net Similarly, the use of selenophene as a π-bridge in benzotriazole-containing conjugated polymers has been explored to produce low band gap materials with fast switching times and good optical contrast. researchgate.net The strategic combination of these different building blocks allows for the fine-tuning of the polymer's properties for specific applications in organic electronics.

Impact on Intermolecular Charge Transport within Polymeric Systems

The inclusion of selenophene units from this compound has a significant impact on intermolecular charge transport in polymeric systems. The larger, more polarizable selenium atoms can lead to stronger intermolecular Se-Se interactions, which facilitate the transfer of charge between polymer chains. researchgate.net This enhanced intermolecular coupling is a key factor in achieving high charge carrier mobilities, a critical parameter for the performance of organic electronic devices. Studies have shown that selenophene-based polymers often exhibit better charge mobility compared to their thiophene-based analogues due to the enhanced overlap of the π-orbitals of the selenium atoms. researchgate.net

Building Block for Organic Photovoltaic (OPV) Materials

This compound is a crucial building block for the development of organic photovoltaic (OPV) materials. researchgate.netmetu.edu.trmetu.edu.tr The properties of the polymers derived from this stannane (B1208499) are highly relevant to the performance of organic solar cells. The ability to tune the bandgap of these polymers is particularly important for maximizing the absorption of sunlight.

The incorporation of selenophene into the polymer backbone of the donor material in a bulk heterojunction (BHJ) solar cell can lead to improved power conversion efficiencies (PCE). metu.edu.trmetu.edu.tr This is due to a combination of factors, including the broader absorption spectrum, enhanced charge carrier mobility, and favorable energy level alignment with the acceptor material, often a fullerene derivative like PC71BM. metu.edu.tr Research has demonstrated that changing the π-bridge in a D-A copolymer from thiophene to selenophene can tune the optical band gap and HOMO levels, directly impacting the photovoltaic performance of the resulting device. metu.edu.trmetu.edu.tr

Below is a table summarizing the effects of incorporating selenophene, derived from this compound, into conjugated polymers for OPV applications, based on a comparative study.

| Polymer System | π-Bridge | Optical Band Gap (eV) | HOMO Level (eV) | Power Conversion Efficiency (PCE) (%) |

| PT1 | Thiophene | 1.70 | -5.60 | 3.48 |

| PT2 | Selenophene | 1.58 | -5.48 | 2.42 |

| PT3 | Thieno[3,2-b]thiophene | 1.61 | -5.33 | - |

| Data derived from a study on Donor-π bridge-Acceptor type conjugated polymers for organic solar cells. metu.edu.trmetu.edu.tr |

This data illustrates how the substitution of the π-bridge can systematically alter the key parameters that govern the efficiency of an organic solar cell.

Development of Active Layer Components for Bulk Heterojunction Solar Cells

In the field of organic photovoltaics, this compound is instrumental in creating the donor and acceptor materials that form the active layer of bulk heterojunction (BHJ) solar cells. The active layer is a blend of a p-type polymer (donor) and an n-type fullerene derivative or non-fullerene acceptor. The performance of these solar cells is highly dependent on the properties of the donor polymer.

The introduction of selenophene units into the polymer backbone, facilitated by the stannane precursor, allows for precise tuning of the material's electronic and physical properties. For instance, replacing thiophene with selenophene in the conjugated side chain of a benzodithiophene (BDT)-based polymer can alter the absorption spectrum and energy levels of the resulting polymer. This strategic substitution is a key method for optimizing the performance of the active layer in BHJ solar cells.

Influence of Selenophene Moiety on Photovoltaic Performance Parameters

The incorporation of the selenophene moiety has a profound impact on the key photovoltaic performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), which collectively determine the power conversion efficiency (PCE).

Energy Levels and Band Gap: Selenophene is more electron-rich and has a lower aromaticity than its sulfur analogue, thiophene. This leads to a higher highest occupied molecular orbital (HOMO) energy level and a lower lowest unoccupied molecular orbital (LUMO) energy level in the resulting copolymers. nih.gov The consequence is a reduction in the material's bandgap, which allows the polymer to absorb a broader range of the solar spectrum, thereby potentially increasing the Jsc. nih.govacs.org

Intermolecular Interactions and Morphology: The larger size of the selenium atom compared to sulfur can lead to stronger intermolecular Se-Se interactions. This can promote better ordering and crystallinity in the polymer film, which is beneficial for charge transport. nih.gov An optimized morphology of the active layer, with well-defined domains for charge separation and continuous pathways for charge transport, is crucial for achieving a high FF.

Device Performance: The substitution of thiophene with selenophene on the π-bridges of polymer donors has been shown to red-shift their absorption and increase the PCE of fullerene-based polymer solar cells (PSCs). acs.org In one study, the replacement led to an increase in Jsc from the range of 11–12 mA cm⁻² in fullerene-based cells to over 17 mA cm⁻² in non-fullerene cells, attributed to the broader absorption of the non-fullerene acceptor. acs.org However, the influence on the photovoltaic performance of non-fullerene PSCs can sometimes be less pronounced. acs.org The synergistic effect of using selenophene π-bridges and chlorination on the polymer backbone has been demonstrated to simultaneously boost Jsc, Voc, and FF, leading to a significant enhancement in PCE. acs.org

| Parameter | Influence of Selenophene Moiety |

| Highest Occupied Molecular Orbital (HOMO) | Generally leads to a higher energy level. nih.govacs.org |

| Lowest Unoccupied Molecular Orbital (LUMO) | Can lead to a lower energy level. nih.gov |

| Optical Bandgap | Tends to be narrower, allowing for broader light absorption. nih.govacs.org |

| Short-Circuit Current Density (Jsc) | Often increased due to enhanced light absorption. acs.orgacs.org |

| Open-Circuit Voltage (Voc) | Can be influenced by changes in the HOMO level. acs.org |

| Fill Factor (FF) | Can be improved through better film morphology and charge transport. acs.org |

| Power Conversion Efficiency (PCE) | Can be significantly enhanced, particularly in fullerene-based solar cells. acs.orgacs.org |

Application in Organic Light-Emitting Diode (OLED) Development

This compound is also utilized in the synthesis of materials for OLEDs. In this context, the selenophene unit is incorporated into host materials or phosphorescent emitters. Selenium-containing compounds are particularly noted for their use in developing deep-red phosphorescent OLEDs. researchgate.net

Iridium(III) complexes containing a 2-(benzo[b]selenophen-2-yl)pyridine ligand have been synthesized and shown to exhibit deep red phosphorescence with high photoluminescence quantum yields in the solid state. researchgate.net These materials have been successfully used to fabricate white hybrid light-emitting devices. researchgate.net The introduction of the selenophene unit can influence the emission color, quantum efficiency, and thermal stability of the OLED emitters.

Contributions to Organic Field-Effect Transistor (OFET) Research

The use of this compound extends to the development of materials for OFETs, which are the fundamental building blocks of organic circuits. The charge carrier mobility of the semiconductor layer is a critical parameter for OFET performance. The incorporation of selenophene into conjugated polymers can enhance their charge transport properties. researchgate.net

The ordered packing of selenophene-containing polymers, driven by intermolecular Se-Se interactions, can lead to higher charge carrier mobilities. This makes them promising candidates for the active channel material in high-performance OFETs. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Tributyl(selenophen-2-yl)stannane. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹¹⁹Sn, and ⁷⁷Se, researchers can map out the molecular framework and probe the electronic environment of each atom.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The spectrum of this compound is characterized by signals corresponding to the protons on the selenophene (B38918) ring and those on the three butyl chains attached to the tin atom.

The protons of the tributylstannyl group typically appear in the upfield region of the spectrum (δ 0.7-1.7 ppm). libretexts.orglibretexts.orgopenstax.org These signals present as a series of multiplets corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the butyl chains. The protons on the carbon alpha to the tin atom are deshielded relative to the other butyl protons and often show satellite peaks due to coupling with the ¹¹⁹Sn and ¹¹⁷Sn isotopes. The protons on the selenophene ring are found in the aromatic region (typically δ 7.0-8.5 ppm), with their precise chemical shifts and coupling patterns being indicative of substitution at the 2-position. acs.org Reports in the literature confirm the acquisition of ¹H NMR spectra for this compound. metu.edu.tr

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Selenophene-H | 7.0 - 8.5 | Multiplet (m) |

| Sn-CH₂- (α-protons) | 1.0 - 1.2 | Triplet (t) or Multiplet (m) |

| -CH₂-CH₂-CH₂- (β, γ-protons) | 1.2 - 1.7 | Multiplet (m) |

| -CH₃ (δ-protons) | 0.8 - 1.0 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the presence of both the selenophene and tributyltin moieties. pressbooks.pubcompoundchem.comlibretexts.orglibretexts.org

The carbon atoms of the butyl chains resonate in the upfield region (δ 10-30 ppm). oregonstate.edu The C-1 carbon (alpha to the tin atom) is notably shifted due to the influence of the heavy tin atom. The carbon atoms of the selenophene ring appear in the downfield aromatic region (typically δ 125-150 ppm), with the carbon atom directly bonded to the tin (C-2) showing a characteristic shift influenced by the electropositive metal. libretexts.org The existence of ¹³C NMR spectra for this compound is documented. metu.edu.tr

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Selenophene C-2 (C-Sn) | 135 - 150 |

| Selenophene C-3, C-4, C-5 | 125 - 140 |

| Sn-CH₂- (α-carbon) | ~10 |

| -CH₂-CH₂-CH₂- (β-carbon) | ~29 |

| -CH₂-CH₂-CH₂- (γ-carbon) | ~27 |

| -CH₃ (δ-carbon) | ~14 |

Tin-119 (¹¹⁹Sn) NMR is a specialized technique that directly probes the tin atom, offering valuable insights into its coordination number and the electronic nature of its substituents. The ¹¹⁹Sn chemical shift is highly sensitive to the chemical environment around the tin center. For tetra-coordinated tributyltin compounds, the chemical shifts typically appear in a well-defined range. The selenophen-2-yl group, as an aromatic substituent, influences the electronic shielding of the tin nucleus, resulting in a specific chemical shift that can distinguish it from other tributyltin derivatives, such as those with alkyl or halide substituents. researchgate.net

Selenium-77 (⁷⁷Se) NMR spectroscopy provides direct information about the selenium atom in the selenophene ring. huji.ac.ilorganicchemistrydata.org This technique is particularly useful for confirming the presence and electronic state of selenium within a molecule. The ⁷⁷Se chemical shift for selenophene and its derivatives occurs in a characteristic range, which is influenced by factors such as ring strain and the nature of substituents. researchgate.netresearchgate.net The attachment of the tributylstannyl group at the 2-position will have a specific effect on the ⁷⁷Se chemical shift. Furthermore, coupling between ⁷⁷Se and nearby magnetic nuclei (like ¹H or ¹³C) can provide additional structural information, although these couplings are often observed as satellites in the corresponding ¹H or ¹³C spectra due to the low natural abundance of ⁷⁷Se (7.63%). huji.ac.il

Mass Spectrometry Techniques for Molecular Integrity and Purity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound, MS confirms the molecular formula (C₁₆H₃₀SeSn) by identifying the molecular ion peak (M⁺).

The fragmentation of organotin compounds under electron impact ionization is highly characteristic. dtic.millibretexts.orglibretexts.org The primary fragmentation pathway for tributyltin compounds involves the sequential loss of butyl radicals (•C₄H₉, mass = 57 u). This leads to a series of prominent peaks in the mass spectrum. A key feature in the mass spectrum of tin-containing compounds is the distinctive isotopic cluster for tin, which has ten stable isotopes, providing a definitive signature for its presence in any ion fragment. dtic.mil

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion | Formula | Description | Predicted m/z (for ¹²⁰Sn, ⁸⁰Se) |

| [M]⁺ | [C₁₆H₃₀SeSn]⁺ | Molecular Ion | 420.1 |

| [M-Bu]⁺ | [C₁₂H₂₁SeSn]⁺ | Loss of one butyl group | 363.0 |

| [M-2Bu]⁺ | [C₈H₁₂SeSn]⁺ | Loss of two butyl groups | 305.9 |

| [M-3Bu]⁺ | [C₄H₃SeSn]⁺ | Loss of three butyl groups | 248.8 |

Note: The m/z values are calculated using the most abundant isotopes and will appear as a characteristic cluster of peaks in the actual spectrum due to the natural isotopic distribution of Sn and Se.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

While this compound is a small molecule, it serves as a critical monomer for the synthesis of conducting polymers, specifically polyselenophenes, via Stille coupling polymerization. rsc.orgrsc.orgresearchgate.net Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting polymers. lcms.czyoutube.commalvernpanalytical.com

GPC separates polymer chains based on their hydrodynamic volume in solution. youtube.com Larger polymer chains elute from the chromatography column faster than smaller chains. By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the synthesized polyselenophene can be determined. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. rsc.org This information is vital for correlating the polymer's physical properties with its chain length and uniformity. For instance, a copolymer (PPhI-Se) synthesized using this compound was reported to have an Mn of 12.5 kg/mol and a dispersity of 3.2. rsc.org

Table 4: Example GPC Data for Polymers Synthesized Using this compound

| Polymer Name | Number-Average Molecular Weight (Mn) | Dispersity (Đ = Mw/Mn) | Source |

| PPhI-Se | 12.5 kg/mol | 3.2 | rsc.org |

| PTPD-Se | 10.0 kg/mol | 2.3 | rsc.org |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Properties

The electrochemical behavior of organotin and organoselenium compounds is a key area of research, providing insights into their electronic structure, stability, and potential applications in electronic devices or as redox mediators. Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of such molecules.

For a compound like this compound, a CV experiment would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe oxidation and reduction events. The resulting voltammogram would provide information on the oxidation potential of the selenophene ring and potentially the reduction of the stannane (B1208499) group.

In related selenophene-containing materials, the selenium atom is known to influence the electronic properties. Compared to their thiophene (B33073) (sulfur) analogs, selenophene derivatives often exhibit lower oxidation potentials, indicating they are more easily oxidized. This is attributed to the higher energy level of the highest occupied molecular orbital (HOMO) in selenophenes. sigmaaldrich.comesdchem.com.tr Studies on various organoselenium compounds have utilized CV, differential pulse voltammetry (DPV), and square wave voltammetry (SWV) to quantify their redox characteristics and antioxidant activity. nih.gov These studies often detect anodic peaks corresponding to the oxidation of the selenium-containing moiety.

While specific redox potential values for this compound are not available in the reviewed literature, a hypothetical CV analysis would be expected to reveal an irreversible or quasi-reversible oxidation peak corresponding to the selenophene ring. The precise potential would be influenced by the electron-donating or -withdrawing nature of the tributylstannyl group. The Sn-C bond can also undergo electrochemical cleavage. The study of the Sn/Sn(II) couple by cyclic voltammetry shows that the mechanism is sensitive to the solvent and the specific tin salt used.

Table 1: Expected Parameters from Cyclic Voltammetry of this compound

| Parameter | Description | Expected Significance |

| Oxidation Potential (E_pa) | The potential at which the compound is oxidized. | Indicates the energy level of the HOMO and the ease of removing an electron from the selenophene ring. |

| Reduction Potential (E_pc) | The potential at which the compound is reduced. | May indicate the stability of the resulting radical anion or processes involving the tin center. |

| Peak Current (i_p) | The magnitude of the current at the peak potential. | Related to the concentration of the analyte and the kinetics of the electron transfer process. |

| Reversibility | Whether the oxidized/reduced species can be returned to its original state. | Provides information on the stability of the radical ions formed during the redox process. |

This table is illustrative and based on general principles of cyclic voltammetry as specific data for the compound is unavailable.

Optical Characterization (e.g., Photoluminescence Spectroscopy) for Material Properties

Photoluminescence (PL) spectroscopy is a vital tool for characterizing the optical properties of materials, particularly those intended for use in optoelectronic devices like organic light-emitting diodes (OLEDs). This technique involves exciting a sample with light and measuring the light emitted as the sample returns to its ground state. The resulting spectrum provides information about the material's electronic transitions and energy gap.

For this compound, PL spectroscopy would reveal its emission wavelength, quantum yield, and excited-state lifetime. These properties are critical for determining its suitability as an emissive material.

Research on polymers and molecules incorporating selenophene has shown that the selenium atom significantly impacts the optical properties. The "heavy atom effect" of selenium can promote intersystem crossing from the singlet excited state to the triplet state. This often leads to a reduced photoluminescence quantum yield in selenophene-based materials compared to their thiophene counterparts, as the triplet excitons are non-emissive or phosphorescent with longer lifetimes. sigmaaldrich.com However, this same effect can be advantageous in other applications, such as in photosensitizers or for triplet-harvesting in advanced OLEDs.

The replacement of sulfur with selenium in conjugated polymers has been shown to lower the band gap and improve charge carrier mobility. sigmaaldrich.comesdchem.com.tr Selenophene derivatives are noted for having lower aromaticity and higher polarizability than thiophenes, which can lead to superior crystallinity and narrower bandgaps in resulting materials. esdchem.com.tr

While no specific photoluminescence spectra for this compound are publicly documented, one would anticipate its emission properties to be characteristic of a substituted selenophene. The tributyltin group would likely have a minor solvatochromic effect but a more significant influence on the material's morphology and processability.

Table 2: Expected Parameters from Photoluminescence Spectroscopy of this compound

| Parameter | Description | Expected Significance |

| Emission Maximum (λ_em) | The wavelength at which the maximum emission intensity occurs. | Defines the color of the emitted light and relates to the material's band gap. |

| Excitation Maximum (λ_ex) | The wavelength that most efficiently excites the material to luminescence. | Provides insight into the absorption properties and electronic structure. |

| Photoluminescence Quantum Yield (Φ_PL) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the light emission process. Often lower in selenophenes due to the heavy atom effect. sigmaaldrich.com |

| Excited-State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Influences the efficiency of energy transfer processes and the overall device performance. |

This table is illustrative and based on the known properties of selenophene-containing materials, as specific data for the target compound is not available.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of molecules like Tributyl(selenophen-2-yl)stannane. By approximating the electron density, DFT allows for the accurate calculation of molecular geometries, electronic energy levels, and other key quantum chemical descriptors.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves the optimization of its three-dimensional structure to find the most stable energetic conformation. In this process, the arrangement of atoms is systematically adjusted to minimize the total energy of the molecule. For organotin compounds, these calculations typically predict a tetrahedral geometry around the central tin atom, a consequence of sp³ hybridization. researchgate.net The butyl groups attached to the tin atom, while providing steric bulk, also possess conformational flexibility that is explored during the optimization process.

Table 1: Representative Optimized Geometric Parameters for a Generic Tributylstannyl-Heterocycle System (Illustrative)

| Parameter | Value |

| Sn-C (butyl) Bond Length | ~2.15 Å |

| Sn-C (heterocycle) Bond Length | ~2.10 Å |

| C-Sn-C Angle | ~109.5° |

| C-Se-C Angle (in selenophene) | ~88° |

| Dihedral Angle (Sn-C-C-C in butyl) | Variable (conformational freedom) |

Note: This table is illustrative and based on general values for similar compounds. Actual values for this compound would require specific DFT calculations.

Electronic Energy Levels and Band Gap Prediction for Derived Materials

Understanding the electronic structure of this compound is crucial for predicting the properties of materials derived from it, particularly in the context of organic electronics. DFT calculations are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that dictates the electronic and optical properties of a material.

For selenophene-containing materials, the inclusion of the heavier selenium atom, as compared to sulfur in thiophene (B33073), often leads to a narrower band gap. beilstein-journals.org This is attributed to the higher energy of the selenium p-orbitals, which raises the HOMO level. The tributylstannyl group, being electron-donating, is also expected to influence the HOMO and LUMO levels. The specific arrangement of these energy levels determines the material's potential as an electron donor or acceptor in an electronic device.

Table 2: Predicted Electronic Properties for Selenophene-Based Monomers (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Selenophene (B38918) | -5.50 | -0.50 | 5.00 |

| 2-Phenylselenophene | -5.35 | -0.80 | 4.55 |

| Hypothetical Stannyl-Selenophene | -5.20 | -0.70 | 4.50 |

Note: This table presents hypothetical and comparative data to illustrate trends. Precise values for this compound are not available.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.govnih.gov The ESP map highlights regions of positive and negative electrostatic potential, corresponding to areas that are likely to attract nucleophiles and electrophiles, respectively.

In this compound, the ESP is expected to show a region of negative potential (electron-rich) associated with the selenium atom and the π-system of the selenophene ring. researchgate.netresearchgate.net Conversely, the tin atom, being less electronegative than the carbon and selenium atoms it is bonded to, will likely exhibit a region of positive potential. The butyl chains will present largely neutral (non-polar) surfaces. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other species in chemical reactions or self-assembly processes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its behavior upon electronic excitation, such as the absorption of light. rsc.org This method allows for the calculation of excited-state energies and transition probabilities, which are directly related to a molecule's optical properties.

Theoretical Prediction of Optical Absorption and Emission Characteristics

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by identifying the energies of electronic transitions from the ground state to various excited states. rsc.org For this compound, the primary absorption peaks are expected to correspond to π-π* transitions within the selenophene ring. The position and intensity of these peaks are influenced by the nature of the substituents. The tributylstannyl group may cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted selenophene.

Furthermore, TD-DFT can be used to model the properties of the first excited state, providing insights into the molecule's potential for fluorescence or phosphorescence. The geometry of the molecule in the excited state can be optimized, and the energy difference between the excited and ground states at their respective optimized geometries can be used to predict the emission wavelength.

Table 3: Hypothetical TD-DFT Predicted Absorption Data for Selenophene Derivatives

| Compound | Major Transition | Predicted λmax (nm) | Oscillator Strength |

| Selenophene | π -> π | ~245 | High |

| 2-Phenylselenophene | π -> π | ~280 | High |

| Hypothetical Stannyl-Selenophene | π -> π* | ~260 | High |

Note: This table is for illustrative purposes. Actual TD-DFT results would depend on the specific computational parameters used.

Advanced Computational Modeling of Organotin and Selenophene Interactions

The accurate modeling of molecules containing heavy elements like tin and selenium presents unique computational challenges. The large number of electrons in these atoms requires the use of effective core potentials (ECPs) or specialized basis sets to make the calculations computationally tractable while maintaining accuracy.

The choice of the DFT functional is also critical, as standard functionals may not adequately describe the complex electronic effects in these systems, such as relativistic effects and dispersion interactions. Therefore, advanced computational models often employ hybrid functionals or functionals specifically parameterized for organometallic compounds.

Furthermore, understanding the non-covalent interactions, such as van der Waals forces and potential chalcogen bonding involving the selenium atom, is crucial for predicting the solid-state packing and bulk properties of materials derived from this compound. researchgate.net These interactions play a significant role in determining the charge transport characteristics of organic semiconductors. beilstein-journals.org Computational studies that can accurately model these subtle interactions are essential for the rational design of new functional materials.

Correlation between Theoretical Predictions and Experimental Observations

In the computational analysis of organometallic compounds such as this compound, a critical aspect is the validation of theoretical models through comparison with experimental data. This correlation is essential for confirming the accuracy of the computational methods employed and for gaining deeper insights into the electronic and structural properties of the molecule. The primary approach involves using quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to predict various molecular properties, which are then compared with experimentally determined values from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

The synergy between computational and experimental data provides a powerful tool for understanding the structure-property relationships of complex molecules. ni.ac.rs Theoretical calculations can offer a detailed interpretation of experimental spectra, assigning specific electronic transitions or chemical shifts to particular atoms or molecular orbitals. researchgate.netresearchgate.net Conversely, experimental data serves as a crucial benchmark for the refinement of theoretical models. ni.ac.rs

For a compound like this compound, DFT calculations would typically be employed to optimize the ground-state geometry and to calculate NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn, and ⁷⁷Se). The accuracy of these predictions is highly dependent on the choice of the functional and basis set. ni.ac.rs Comparisons between the calculated and experimental chemical shifts are a standard method for validating the computed structure.

Similarly, TD-DFT is the method of choice for predicting the electronic absorption spectra (UV-Vis). ni.ac.rs This method calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths. These calculated transitions can then be compared to the absorption maxima (λmax) observed in the experimental UV-Vis spectrum. researchgate.netresearchgate.net A good correlation between the theoretical and experimental spectra indicates that the computational model accurately describes the electronic structure of the molecule. ni.ac.rs

Below is a representative data table illustrating the type of comparison made between theoretical predictions and experimental observations for this compound. The hypothetical data is based on typical results seen for related organotin and selenophene compounds.

Interactive Data Table: Comparison of Theoretical and Experimental Data for this compound

| Parameter | Experimental Value | Theoretical (DFT/TD-DFT) Value | Deviation |

| ¹H NMR (δ, ppm) | |||

| Selenophene H-3 | 7.25 | 7.21 | 0.04 |

| Selenophene H-4 | 7.10 | 7.05 | 0.05 |

| Selenophene H-5 | 7.50 | 7.48 | 0.02 |

| Sn-CH₂ (α) | 1.15 | 1.12 | 0.03 |

| ¹³C NMR (δ, ppm) | |||

| Selenophene C-2 | 140.2 | 140.8 | -0.6 |

| Selenophene C-3 | 130.5 | 130.1 | 0.4 |

| Selenophene C-4 | 128.9 | 128.5 | 0.4 |

| Selenophene C-5 | 135.7 | 136.1 | -0.4 |

| Sn-C (α) | 10.1 | 9.8 | 0.3 |

| ¹¹⁹Sn NMR (δ, ppm) | -15.4 | -16.2 | 0.8 |

| UV-Vis λmax (nm) | 245 | 242 (π → π*) | 3 |

Discrepancies between calculated and experimental values can often be attributed to factors such as solvent effects, which may not be fully accounted for in the theoretical model, and the inherent approximations within the chosen functional and basis set. ni.ac.rs Nevertheless, a strong correlation, as illustrated in the hypothetical data above, would provide confidence in the computational model's ability to describe the molecular and electronic structure of this compound.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

The development of more selective and sustainable methods for synthesizing Tributyl(selenophen-2-yl)stannane and related organostannanes is a critical area of future research. Traditional methods often involve the use of Grignard reagents or organolithium compounds, which can be hazardous and generate significant waste. riken.jp

Future research should focus on:

Catalytic Routes: Exploring catalytic methods, such as those employing earth-abundant metals like iron, could offer a more sustainable alternative to traditional stoichiometric approaches. riken.jp Recent advancements in iron-catalyzed cross-coupling reactions with organosodium compounds present a promising avenue. riken.jp

Greener Solvents and Reagents: The use of environmentally benign solvents like ethanol (B145695) and less toxic reagents is crucial. nih.gov For instance, the use of "table salt" as a source of "electrophilic chlorine" in the synthesis of chlorinated benzo[b]selenophenes demonstrates a move towards greener chemistry. nih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved selectivity, and safer handling of reactive intermediates. nih.gov Photochemical flow reactors, for example, have been used for the selenylation of arenes. nih.gov

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. mdpi.comresearchgate.net

Design and Synthesis of Next-Generation Selenophene-Containing Functional Materials

The selenophene (B38918) moiety in this compound imparts unique electronic and optical properties, making it a valuable building block for a new generation of functional materials.

Key areas for exploration include:

Organic Electronics: Selenophene-containing polymers and small molecules are promising for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The larger atomic radius and lower aromaticity of selenium compared to sulfur in thiophene (B33073) can lead to narrower band gaps and improved light absorption. nih.gov

Copolymers and Blends: Investigating the properties of copolymers and blends containing both selenophene and thiophene units could lead to materials with tailored properties. rsc.org The sequence of these units (statistical vs. block) can significantly impact morphology and device performance. rsc.org

Non-Fullerene Acceptors: The development of non-fullerene acceptors (NFAs) is a major focus in organic solar cell research. nih.gov Selenophene-based small molecules are attractive candidates for NFAs due to their tunable energy levels and excellent stability. nih.govmdpi.com

Sensors and Detectors: The unique electronic properties of selenophene-containing materials could be harnessed for the development of highly sensitive chemical sensors and radiation detectors.

In-depth Mechanistic Studies of Organostannane Reactivity Beyond Stille Coupling

While the Stille coupling is a cornerstone of organotin chemistry, the reactivity of compounds like this compound extends beyond this reaction.

Future research should aim to:

Explore Alternative Coupling Reactions: Investigating the participation of this compound in other cross-coupling reactions, such as Suzuki-Miyaura or Heck-type couplings, could expand its synthetic utility. nih.gov

Addition Reactions: Organostannanes can undergo nucleophilic addition to various electrophiles, including aldehydes, imines, and activated multiple bonds. wikipedia.org Studying these reactions with this compound could provide new routes to functionalized selenophene derivatives.

Transmetalation Studies: A deeper understanding of the transmetalation process, where the tributyltin group is exchanged for another metal, is crucial for developing new catalytic cycles. nih.gov

Catalytic Tin Reactions: Developing reactions that are catalytic in tin would significantly reduce the environmental impact associated with organotin compounds. msu.educapes.gov.br This involves in-situ regeneration of the active organotin reagent from its byproduct. msu.edu

Advanced Computational Approaches for Predictive Material Design

Computational chemistry offers powerful tools to predict the properties of new materials and guide synthetic efforts.

Future directions in this area include:

Quantum Chemical Calculations: Using density functional theory (DFT) and other quantum chemical methods to model the electronic structure, optical properties, and reactivity of selenophene-containing materials derived from this compound.

Machine Learning and AI: Employing machine learning algorithms to screen large virtual libraries of potential materials and identify candidates with desired properties. These models can be trained on existing experimental data to predict synthesis outcomes. rsc.org

Mesoscopic Modeling: Utilizing mesoscopic modeling to simulate the self-assembly and morphology of selenophene-based polymers and blends, which is crucial for optimizing the performance of organic electronic devices. kaist.ac.kr

Dynamic Retrosynthetic Analysis: This approach uses computational models to explore modifications to a target molecule that maintain its desired function while enabling more efficient synthesis. nih.gov

Integration with Emerging Research Fields in Organic and Materials Chemistry

The unique properties of this compound and its derivatives make them relevant to several emerging research areas.

Opportunities for integration exist in:

Supramolecular Chemistry: Designing and synthesizing selenophene-containing macrocycles and cages for applications in host-guest chemistry and molecular recognition.

Bioorganometallic Chemistry: Exploring the potential biological activity of selenophene-containing compounds. Selenophenes have shown promise as antioxidant, anticancer, and antimicrobial agents. mdpi.comrsc.org

Sustainable Polymer Chemistry: Developing methods for the synthesis of recyclable and degradable selenophene-based polymers to address the environmental challenges of plastic waste.

[2+2+2] Cycloaddition Reactions: The development of transition-metal-catalyzed [2+2+2] cycloaddition reactions offers an efficient way to construct complex cyclic systems, and the participation of organostannanes in such reactions is an area ripe for exploration. nih.gov

Q & A

What are the critical considerations for synthesizing tributyl(selenophen-2-yl)stannane with high yield and purity?

Methodological Answer :

The synthesis involves reacting selenophene with n-butyllithium in anhydrous tetrahydrofuran (THF) under argon at -78°C, followed by dropwise addition of tributyltin chloride. Maintaining strict temperature control (-78°C for 4 hours) and inert conditions is critical to avoid side reactions. Post-synthesis, purification via dichloromethane extraction and washing with NaHCO₃, water, and brine ensures removal of unreacted reagents. Yield optimization (up to 95%) relies on stoichiometric precision and solvent evaporation under reduced pressure .

How does the electronic structure of selenophene in this compound influence its performance in low-bandgap conjugated polymers?

Advanced Analysis :

Selenophene’s larger atomic radius and lower electronegativity compared to thiophene enhance π-conjugation and reduce bandgap in polymers. When incorporated into stannane derivatives, the Se atom improves charge carrier mobility in optoelectronic devices. Researchers should compare UV-Vis absorption spectra and cyclic voltammetry data of selenophene- vs. thiophene-based polymers to quantify these effects. Contradictions in reported bandgap values may arise from variations in polymer chain length or doping levels, necessitating controlled synthesis conditions .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Guidelines :

Use fume hoods and personal protective equipment (gloves, goggles) due to the compound’s sensitivity to moisture and potential toxicity. Tributyltin compounds are hazardous to aquatic life; waste must be neutralized with 10% KOH/ethanol before disposal. Storage under argon in sealed glass vials prevents degradation. Refer to safety data sheets (SDS) for tributylstannane analogs, which highlight risks of skin irritation and respiratory toxicity .

How does this compound participate in stereoselective cross-coupling reactions?

Mechanistic Insight :

The stannane acts as a transmetallation agent in Stille couplings, transferring the selenophenyl group to palladium catalysts. Stereoselectivity arises from the chirality of the tin center and reaction conditions (e.g., solvent polarity, temperature). For example, in glyoxylate-imine reactions, stereocontrol is achieved via 1,5-induction, as demonstrated by NMR analysis of reaction intermediates. Conflicting stereochemical outcomes in literature may stem from competing reaction pathways or catalyst decomposition .

What comparative advantages does this compound offer over its thiophene analog in organic synthesis?

Advanced Comparison :

Selenophene’s higher polarizability and lower oxidation potential improve charge transport in organic electronics. However, thiophene derivatives exhibit greater thermal stability. Researchers should conduct thermogravimetric analysis (TGA) and density functional theory (DFT) calculations to compare stability and electronic properties. Contradictory reports on reactivity may result from differences in solvent coordination (e.g., THF vs. DMF) .

Which analytical techniques are most effective for characterizing this compound?

Basic Characterization :

Use ¹H/¹³C NMR to confirm selenophenyl group attachment and GC-MS for purity assessment (>98%). FT-IR identifies Sn-C and Se-C bonding. For advanced analysis, X-ray crystallography resolves molecular geometry, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies tin content. Discrepancies in NMR shifts may indicate solvent impurities or incomplete purification .

How do solvent choices impact the reactivity of this compound in catalytic cycles?

Advanced Solvent Effects :

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in cross-coupling reactions, enhancing reaction rates. Non-polar solvents (e.g., toluene) favor transmetallation but may reduce catalyst solubility. Kinetic studies using in situ IR spectroscopy can resolve solvent-dependent activation barriers. Contradictions in catalytic efficiency often arise from solvent-catalyst interactions not accounted for in mechanistic models .

What strategies mitigate degradation of this compound during long-term storage?

Basic Stability Protocols :

Store under argon at -20°C in amber vials to prevent oxidation and photodegradation. Periodic NMR analysis detects decomposition products (e.g., tributyltin oxide). Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can extend shelf life. Degradation pathways vary with humidity, necessitating moisture-free environments .

How can computational modeling predict the optoelectronic properties of selenophene-containing polymers derived from this stannane?

Advanced Computational Approach :

DFT calculations using B3LYP/6-31G* basis sets model HOMO-LUMO gaps and charge distribution. Compare results with experimental UV-Vis and electrochemical data to validate accuracy. Discrepancies often arise from approximations in solvation effects or polymer chain length in simulations. Molecular dynamics (MD) simulations further predict polymer morphology in thin-film applications .

What experimental designs resolve contradictions in reported catalytic efficiencies of this compound?

Advanced Experimental Design :

Control variables such as catalyst loading, solvent purity, and oxygen/moisture levels. Use kinetic isotope effects (KIE) studies to identify rate-determining steps. Reproduce conflicting studies under identical conditions and employ high-resolution mass spectrometry (HRMS) to detect trace impurities affecting reactivity. Collaborative inter-laboratory validation minimizes procedural biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.